4-Methoxy-indan-1,2-dione 2-oxime
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Overview
Description
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the hydroxyimino functional group (-C=N-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxime synthesis, such as the use of hydroxylamine derivatives and appropriate reaction conditions, can be applied on a larger scale with suitable modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one is primarily related to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. The oxime group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-3-phenylpropionate: Another oxime derivative with similar reactivity.
2-(Hydroxyimino)-4-phenylbutanal: Known for its use in photochemical reactions.
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis.
Uniqueness
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, including the methoxy group and the indenone core
Properties
IUPAC Name |
2-hydroxyimino-4-methoxy-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFJSORJNFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=NO)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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